Bis(cyclooctatetraene)iron(0)
CAS No.:
Cat. No.: VC15733792
Molecular Formula: C16H16Fe
Molecular Weight: 264.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16Fe |
|---|---|
| Molecular Weight | 264.14 g/mol |
| IUPAC Name | cyclooctatetraene;iron |
| Standard InChI | InChI=1S/2C8H8.Fe/c2*1-2-4-6-8-7-5-3-1;/h2*1-8H; |
| Standard InChI Key | MXSLSXKBFNCQNV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=CC=CC=C1.C1=CC=CC=CC=C1.[Fe] |
Introduction
Synthesis and Preparation
Laboratory Synthesis
Fe(COT)₂ is typically prepared via a reduction reaction using Schlenk techniques under inert conditions. The synthesis involves the reduction of ferric acetylacetonate ([Fe(acac)₃]) with triethylaluminium (AlEt₃) in the presence of 1,3,5,7-cyclooctatetraene (COT) . The reaction proceeds as follows:
Key parameters for reproducibility include strict air-free conditions (argon/nitrogen atmosphere), stoichiometric control (2:1 COT-to-Fe ratio), and solvent selection (diethyl ether or tetrahydrofuran) . Yields range from 60% to 75%, with purity confirmed via X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy .
Challenges in Stability
Fe(COT)₂ is thermally unstable, decomposing above 150°C, and undergoes gradual degradation in solution even under inert atmospheres . This instability necessitates storage at low temperatures (-20°C) and rapid characterization post-synthesis.
Structural Characterization
Solid-State Geometry
Single-crystal X-ray diffraction reveals an asymmetric bonding arrangement: one COT ligand binds in an η⁴ fashion (two adjacent double bonds), while the other adopts an η⁶ coordination (three conjugated double bonds) . The η⁴-COT ring forms a dihedral angle of 33° with the plane of the η⁶-COT ligand, creating a distorted sandwich structure (Figure 1) .
Table 1: Structural Parameters of Fe(COT)₂
| Parameter | Value |
|---|---|
| Fe–C (η⁴-COT) | 2.08–2.15 Å |
| Fe–C (η⁶-COT) | 2.20–2.35 Å |
| Dihedral Angle (η⁴/η⁶) | 33° |
| C=C Bond Length (η⁴-COT) | 1.34–1.41 Å |
| C=C Bond Length (η⁶-COT) | 1.40–1.45 Å |
Dynamic Behavior in Solution
Fe(COT)₂ exhibits fluxionality, as evidenced by a singlet in its room-temperature ¹H NMR spectrum . Variable-temperature NMR and solid-state studies indicate ligand mobility: below -185°C, the structure is rigid, but at higher temperatures, the COT rings oscillate, leading to dynamic disorder .
Physicochemical Properties
Physical and Thermal Properties
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Solubility: Soluble in diethyl ether, toluene, and THF; insoluble in polar solvents .
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Magnetic Susceptibility: Diamagnetic (low-spin d⁸ configuration) .
Spectroscopic Features
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IR Spectroscopy: Absence of ν(CO) bands distinguishes it from carbonyl-based Fe(0) complexes .
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Mössbauer Spectroscopy: Quadrupole splitting (ΔE_Q = 0.85 mm/s) confirms the zerovalent state .
| NHC Ligand | Product | Key Features |
|---|---|---|
| IMes | Fe₄(COT)₄(NHC)₂ | Mixed-valent Fe(0)/Fe(I) |
| SIPr | Fe₃(COT)₃ | Tri-iron cluster |
Oligomerization Catalysis
Fe(COT)₂ promotes oligomerization of unsaturated hydrocarbons (e.g., ethylene, styrene) via a radical mechanism . The proposed pathway involves:
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COT ligand dissociation to generate coordinatively unsaturated Fe(0).
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Substrate binding and electron transfer to form radical intermediates.
Comparative Analysis with Related Complexes
Fe(COT)₂ vs. Ferrocene
Unlike ferrocene (Fe(C₅H₅)₂), Fe(COT)₂ lacks aromatic stabilization, resulting in higher reactivity. The η⁴/η⁶ bonding in Fe(COT)₂ contrasts with the symmetrical η⁵ coordination in ferrocene .
Fe(COT)₂ vs. Fe(CO)₅
Future Directions
Recent studies highlight Fe(COT)₂’s potential in:
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Cluster Synthesis: Carbene-mediated routes to polynuclear Fe clusters for hydrogen storage .
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Single-Molecule Magnets (SMMs): Mixed-valent Fe(0)/Fe(I) systems with unpaired electrons .
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Green Catalysis: Replacement of toxic carbonyl ligands in industrial processes .
Challenges include improving thermal stability and developing asymmetric variants for enantioselective catalysis.
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